[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group attached to the biphenyl structure, with an acetonitrile group at the para position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile typically involves a multi-step process. One common method includes the following steps:
Suzuki Coupling Reaction: This involves the coupling of 2-benzyloxy-1-bromobenzene with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
For large-scale industrial production, the process may be optimized to improve yield and reduce costs. This can include the use of more efficient catalysts, continuous flow reactors, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: can be compared with other biphenyl derivatives such as:
[2’-(Benzyloxy)[1,1’-biphenyl]-3-yl]acetonitrile: Similar structure but with the acetonitrile group at a different position.
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]amine: Similar structure but with an amine group instead of a nitrile group.
The uniqueness of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile lies in its specific functional groups and their positions, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C21H17NO |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-[4-(2-phenylmethoxyphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C21H17NO/c22-15-14-17-10-12-19(13-11-17)20-8-4-5-9-21(20)23-16-18-6-2-1-3-7-18/h1-13H,14,16H2 |
InChI Key |
HSUFPQLUKZEILZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.